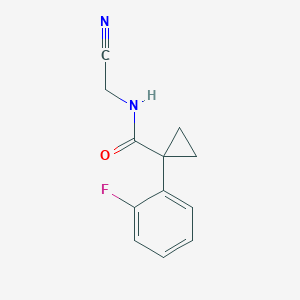

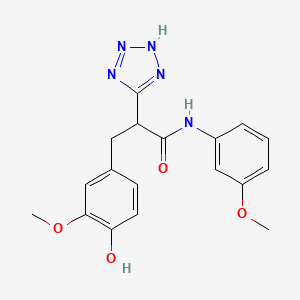

![molecular formula C9H8N2OS B2931381 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 173838-59-0](/img/structure/B2931381.png)

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Descripción general

Descripción

“[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .

Synthesis Analysis

The synthesis of “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” and its derivatives involves complex chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the preparation of two new metal (II) complexes with a ligand based on a pyridine thiazolone group .Molecular Structure Analysis

The molecular structure of “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is characterized by physicochemical and spectroscopic methods . The structure of the complexes was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis

The chemical reactions involving “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” are complex and involve multiple steps. For example, in one study, two new metal (II) complexes with a ligand based on a pyridine thiazolone group were prepared .Physical And Chemical Properties Analysis

“[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is a solid compound . It has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .Aplicaciones Científicas De Investigación

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Derivatives of (Pyridin-2-yl)methanol, including our compound of interest, have been synthesized and evaluated for their potential as selective TRPV3 antagonists. This application is significant in the field of pharmacology for developing treatments for skin disorders and pain .

Csp3-H Oxidation

This compound has been used in copper-catalyzed synthesis processes as part of a direct Csp3-H oxidation approach with water under mild conditions. This application is crucial in organic synthesis and medicinal chemistry for creating pyridin-2-yl-methanones from pyridin-2-yl-methanes .

Inhibitory Activities Evaluation

The compound has been involved in inhibitory activity evaluations using assays like the MTT assay. It serves as a control in studies investigating inhibitors for conditions such as idiopathic pulmonary fibrosis .

N-Heterocycles Synthesis

N-(Pyridin-2-yl)imidates derived from our compound have been utilized for the synthesis of various N-heterocycles, which are important in drug development and chemical biology .

Antimicrobial Activity

Pyridin-2-yl derivatives exhibit significant antimicrobial activity, making them valuable in the development of new antibacterial and antifungal agents .

Therapeutic Applications

These derivatives are reported to possess a range of therapeutic applications, including anti-cancer, antihypertensive, antiulcer, and antimicrobial activities, which are essential in pharmaceutical research .

Fungicidal Activity

In agricultural research, pyrimidinamine derivatives containing pyridin-2-yl groups have shown promising fungicidal activities against evolving pesticide resistance .

Biological Activities Evaluation

Novel heterocyclic compounds with potential biological activities have been synthesized from pyridin-2-yl derivatives and evaluated against various cell lines to study their pharmacological properties .

Direcciones Futuras

The future directions for “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that these compounds might be developed into novel anti-fibrotic drugs .

Propiedades

IUPAC Name |

(2-pyridin-2-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDAGPDUMJCEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

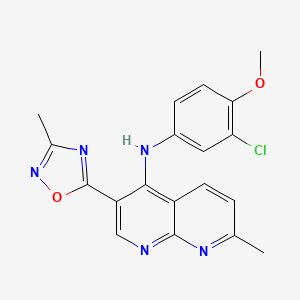

![4-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B2931300.png)

![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)

![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)

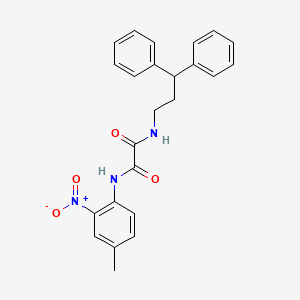

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)

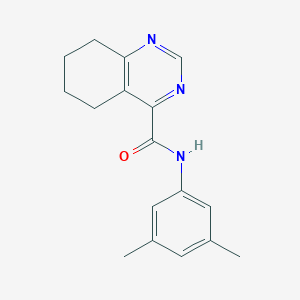

![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)

![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)

![3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2931321.png)